1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the benzodiazole and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)heptan-1-one: Shares a similar dimethoxyphenyl group but differs in the core structure and functional groups.
Imidazo[1,2-a]pyrimidines: Contains a similar heterocyclic moiety but with different functional groups and applications.
Uniqueness
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-33-22-14-15-26(34-2)25(18-22)31-19-21(17-27(31)32)28-29-23-12-6-7-13-24(23)30(28)16-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-15,18,21H,8,11,16-17,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXRGBYTFPSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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